![molecular formula C12H16ClNO2 B6352523 Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154153-25-9](/img/structure/B6352523.png)
Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
カタログ番号 B6352523
CAS番号:
1154153-25-9
分子量: 241.71 g/mol
InChIキー: CMAHLTYYUYEYLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photopolymerization Applications
- Nitroxide-Mediated Photopolymerization: A study by Guillaneuf et al. (2010) explores the use of a similar compound in photopolymerization. This compound, containing a chromophore group, is efficient in generating radicals under UV irradiation, useful in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Applications in Synthesis of Anticancer Agents
- Anticancer Drug Synthesis: Basu Baul et al. (2009) describe the synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base, which shows potential as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Structural Studies in Crystallography
- Crystallography: The study of the crystal structure of similar compounds, such as methyl N-(4-chlorophenyl)succinamate, reveals insights into molecular conformations and interactions, as discussed by Gowda et al. (2009). This information is vital for understanding the chemical and physical properties of these compounds (Gowda et al., 2009).
Synthesis of HDAC Inhibitors for Cancer Treatment
- HDAC Inhibitor Synthesis: Rayes et al. (2019) focus on the modification of a similar compound's structure to create potent HDAC inhibitors, showing inhibitory actions on colon cancer cells. This demonstrates the compound's potential in developing new anticancer therapies (Rayes et al., 2019).
Enzymatic Resolution Studies
- Enzymatic Resolution: The enzymatic resolution of derivatives of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, as investigated by Escalante (2008), demonstrates the use of these compounds in biochemical processes, including the production of optically pure enantiomers (Escalante, 2008).
Anticonvulsant Properties
- Anticonvulsant Applications: A study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, including compounds similar to methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, suggests potential applications in developing anticonvulsant drugs (Kubicki et al., 2000).
Selective Inhibition of Cancer Cell Proliferation
- Selective Cancer Cell Inhibition: Research by Rayes et al. (2020) on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shows that these compounds selectively inhibit the proliferation of colon cancer cells, indicating their potential in targeted cancer therapy (Rayes et al., 2020).
Monoamine Transporter Binding Properties
- Binding Properties in Neurochemical Applications: Carroll et al. (2005) explore the binding properties of 3β-(3‘,4‘-Disubstituted phenyl)tropane-2β-carboxylic acid methyl esters to monoamine transporters. These findings are significant for understanding neurochemical interactions and potential therapeutic applications (Carroll et al., 2005).
特性
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHLTYYUYEYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Benzyloxy-benzofuran-3-one, 95%
944904-36-3
2-(2-Chloro-benzyloxymethyl)-benzoic acid
1154953-86-2
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine
1156386-84-3


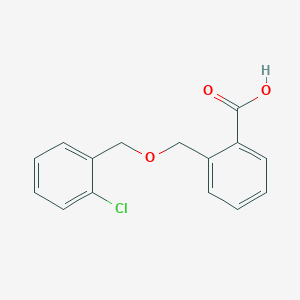
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)

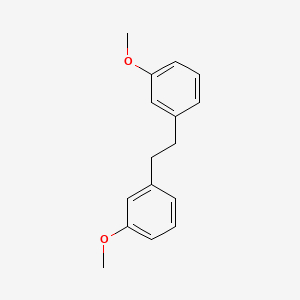
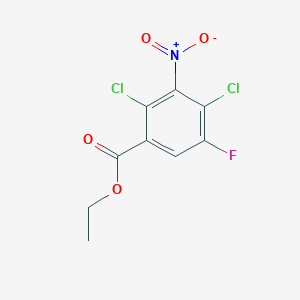
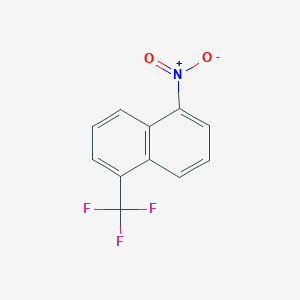
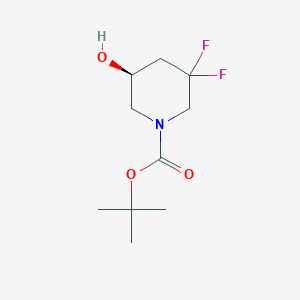

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
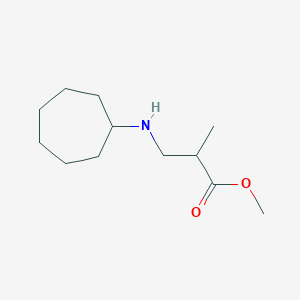
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)